molecular formula C8H10N2O3S B080332 6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester CAS No. 13996-05-9

6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester

Cat. No.: B080332
CAS No.: 13996-05-9
M. Wt: 214.24 g/mol
InChI Key: FKWPOCBDNMHKCV-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 2. The structure includes a methyl group at position 6, a thioxo (C=S) group at position 4, and an oxo (C=O) group at position 2, with an ethyl ester at position 3. Its synthesis typically involves a three-component Biginelli-like condensation of ethyl acetoacetate, thiourea, and substituted aldehydes under acidic catalysis (e.g., concentrated HCl) .

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-sulfanylidene-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-3-13-7(11)5-4(2)9-8(12)10-6(5)14/h3H2,1-2H3,(H2,9,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWPOCBDNMHKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383441
Record name SBB053951
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13996-05-9
Record name SBB053951
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester (CAS No. 5948-72-1) is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a thioxo group and an ethyl ester functional group. The exploration of its biological properties is crucial for potential therapeutic applications.

  • Molecular Formula : C12H14N2O3S
  • Molecular Weight : 266.32 g/mol
  • CAS Number : 5948-72-1

Biological Activities

The biological activity of this compound has been investigated in various studies, revealing several promising pharmacological properties:

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial effects. In particular, studies have shown that similar compounds possess activity against a range of pathogens including bacteria and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

Pyrimidine derivatives are known for their anticancer activities. For instance, compounds with structural similarities to 6-Methyl-2-oxo-4-thioxo have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. A study highlighted that certain pyrimidine derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231), suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Effects

Compounds in this class have also been evaluated for anti-inflammatory properties. Research suggests that they may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

StudyFindingsReference
Kukaniev et al. (2007)Investigated the synthesis and biological properties of related pyrimidine derivatives; noted significant antimicrobial activity against Gram-positive bacteria.
MDPI Study (2024)Explored the anticancer activity of pyrimidine-based drugs; reported effective cell proliferation inhibition in MDA-MB-231 cells with IC50 values around 0.126 μM.
Bulgarian Chemical Communications (2013)Discussed the broad spectrum of biological activities associated with thiadiazines and pyrimidines, including matrix metalloproteinase inhibition and potential anti-inflammatory effects.

The mechanisms underlying the biological activities of 6-Methyl-2-oxo-4-thioxo compounds are varied:

  • Enzyme Inhibition : Compounds may act as inhibitors of enzymes involved in critical cellular processes such as DNA replication and protein synthesis.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
  • Anti-inflammatory Pathways : They may modulate signaling pathways involved in inflammation, reducing the expression of inflammatory mediators.

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of 6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-pyrimidine derivatives typically involves the reaction of appropriate pyrimidine precursors with Lawesson's reagent or other alkylating agents. Key studies have documented the successful synthesis of this compound and its derivatives, highlighting their structural characteristics such as melting points and spectral properties.

Table 1: Synthesis Overview

MethodologyKey ReagentsYield (%)Reference
Reaction with Lawesson's ReagentEthyl acetoacetate70
Alkylation with methyl bromoacetateMethyl bromoacetate85
Interaction with aminesVarious aminesVariable

Antidiabetic Activity

Research has shown that derivatives of 6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-pyrimidine exhibit high affinity for peroxisome proliferator-activated receptor gamma (PPARγ), making them potential candidates for antidiabetic drugs. The binding affinity of these compounds has been compared to established thiazolidinedione drugs, indicating promising pharmacological profiles.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound and its derivatives against various bacterial strains. For instance, derivatives synthesized from this base compound have demonstrated significant antibacterial and antifungal activities.

CompoundActivity TypeTested StrainsReference
6-Methyl-2-oxo derivativeAntibacterialE. coli, S. aureus
6-Methyl-4-thioxo derivativeAntifungalC. albicans
PPARγ ligandAntidiabetic-

Case Study 1: Antidiabetic Research

A series of pyrimidine derivatives were synthesized to evaluate their efficacy as PPARγ ligands. The study utilized FlexX docking simulations to predict binding affinities and confirmed these findings through radioligand binding assays. The results indicated that some compounds exhibited comparable efficacy to existing antidiabetic medications.

Case Study 2: Antimicrobial Screening

In a comprehensive screening process, various derivatives of 6-Methyl-2-oxo-4-thioxo-pyrimidine were tested against both Gram-positive and Gram-negative bacteria. The results showed that certain modifications enhanced antibacterial activity significantly compared to the parent compound.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogues include:

  • Substituents at position 4 : Thioxo (C=S) vs. oxo (C=O) groups.
  • Aromatic substituents : Phenyl, fluorophenyl, bromophenyl, or heterocyclic moieties (e.g., furan-2-yl).
  • Ester groups : Ethyl, methyl, or hydrazide derivatives.
Table 1: Structural and Functional Comparison
Compound Name Substituents (Position 4) Aromatic Group Key Functional Groups Molecular Formula
Target Compound Thioxo (C=S) Phenyl Ethyl ester, methyl, oxo C₁₄H₁₆N₂O₃S
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo... Thioxo (C=S) 4-Bromophenyl Ethyl ester, methyl C₁₄H₁₅BrN₂O₃S
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo... Oxo (C=O) 4-Fluorophenyl Ethyl ester, methyl C₁₄H₁₅FN₂O₃
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-me... Oxo (C=O) Furan-2-yl derivative Ethyl ester, methoxymethyl C₁₄H₁₈N₂O₅
Table 2: Catalytic and Reaction Conditions
Compound Type Catalyst Solvent Reaction Time Yield (%)
Thioxo-phenyl derivatives HCl Ethanol 3 h 60–75
Fluorophenyl-oxo derivatives CuCl₂·2H₂O Solvent-free 10 min 80–85
Bromophenyl-thioxo derivatives None Solvent-free 8 h 70–80

Physical and Spectral Properties

  • Melting Points : The target compound melts at ~208°C , whereas fluorophenyl derivatives show lower melting points (~136–137°C) due to reduced symmetry .
  • NMR Profiles : Thioxo groups exhibit distinct ¹³C NMR shifts at ~165–170 ppm (C=S), while oxo groups resonate at ~170–175 ppm (C=O) .

Preparation Methods

The classical approach involves a three-component Biginelli reaction, modified to incorporate thiourea for thioxo-group introduction. A representative protocol combines ethyl acetoacetate (1.0 mmol), thiourea (1.2 mmol), and an aldehyde derivative (1.0 mmol) in glacial acetic acid under reflux (110–140°C for 1–2 hours) . The reaction proceeds via cyclocondensation, forming the tetrahydropyrimidine core. Post-reaction crystallization from methanol yields the target compound at 60–70% efficiency . Key variables include:

ParameterOptimal RangeImpact on Yield
Temperature110–140°CHigher temps reduce side products
Molar Ratio (Aldehyde:Thiourea:Ethyl Acetoacetate)1:1.2:1Excess thiourea drives completion
SolventGlacial Acetic AcidEnhances protonation and cyclization

This method’s limitations include prolonged reaction times (up to 2 hours) and moderate yields due to competing hydrolysis of the ester group .

Solvent-Free Mechanochemical Synthesis

To address environmental concerns, solvent-free mechanochemical grinding has been optimized. Ethyl acetoacetate, thiourea, and aldehydes are ground in a mortar-pestle system for 15–30 minutes, leveraging shear forces to initiate cyclization . This method eliminates solvent waste and achieves yields of 80–85% . Comparative studies show:

  • Reaction Time : Reduced from hours to minutes (e.g., 30 minutes vs. 2 hours in solution).

  • Purity : Crystalline products require no further chromatography, as mechanical energy suppresses byproduct formation .

Mechanochemistry is particularly effective for electron-deficient aldehydes, where conventional methods suffer from low reactivity .

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction through dielectric heating. A mixture of reactants in ethanol is irradiated at 300 W for 3–10 minutes, achieving near-quantitative yields (90–96%) . Key advantages include:

  • Energy Efficiency : 90% reduction in energy consumption compared to reflux .

  • Scalability : Demonstrated for batch sizes up to 50 mmol without yield loss .

The rapid heating minimizes thermal degradation, making this method suitable for thermally labile aldehydes .

Green Solvent Approaches

Eco-friendly solvents like water or ethanol have been employed under reflux conditions. For example, aqueous HCl (1 M) catalyzes the reaction at 80°C for 1 hour, yielding 75–80% product . Ethanol-based systems further improve atom economy, with recovery and reuse of the solvent reducing costs by 40% .

Catalytic Innovations

Recent advances utilize heterogeneous catalysts like sodium acetate or montmorillonite K10. Sodium acetate (10 mol%) in ethanol at 70°C achieves 88% yield in 45 minutes, while montmorillonite K10 enables solvent-free conditions with 92% efficiency . Catalytic recycling studies show minimal activity loss over five cycles .

Comparative Analysis of Methods

MethodYield (%)TimeSolventKey Advantage
Acid-Catalyzed60–701–2 hoursGlacial Acetic AcidHigh reproducibility
Mechanochemical80–8515–30 minSolvent-FreeEnvironmentally benign
Microwave90–963–10 minEthanolRapid and energy-efficient
Green Solvent (H₂O)75–801 hourWaterLow cost
Catalytic (NaOAc)8845 minEthanolRecyclable catalyst

Mechanistic Insights

The reaction proceeds via:

  • Knoevenagel Condensation : Aldehyde and ethyl acetoacetate form an α,β-unsaturated ketone.

  • Nucleophilic Attack : Thiourea attacks the ketone, forming an intermediate thiohemiaminal.

  • Cyclization : Intramolecular dehydration yields the tetrahydropyrimidine core .

Spectroscopic evidence (¹H-NMR, IR) confirms thioxo-group incorporation at C2, with characteristic S=O stretches at 1210–1230 cm⁻¹ .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-methyl-2-oxo-4-thioxo-tetrahydro-pyrimidine derivatives, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically employs a Biginelli-like cyclocondensation reaction. A standard protocol involves reacting substituted aldehydes, thiourea (for the 4-thioxo group), and ethyl acetoacetate in ethanol with hydrochloric acid as a catalyst. For example, describes a similar method using methyl acetate, urea, and HCl under reflux (3 hours), followed by crystallization at 273 K . Adjusting solvent polarity (e.g., ethanol vs. DMSO) and catalyst type (HCl vs. Lewis acids) can improve regioselectivity and yield.

Q. How can X-ray crystallography resolve ambiguities in the structural elucidation of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for confirming substituent positions and hydrogen-bonding networks. and highlight the use of SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and intermolecular interactions, with typical R factors < 0.06 . Crystallization conditions (e.g., DMF/water mixtures) must be optimized to obtain diffraction-quality crystals.

Q. What spectroscopic techniques are most reliable for characterizing the thioxo (C=S) group in this compound?

  • Methodology :

  • FT-IR : The C=S stretch appears near 1200–1250 cm⁻¹, distinct from carbonyl (C=O) peaks at ~1650–1700 cm⁻¹.
  • NMR : The ¹³C NMR signal for C=S is typically deshielded (δ ~170–180 ppm), while ¹H NMR shows coupling between NH and adjacent protons (δ ~9–11 ppm) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., thiophene, bromophenyl) influence the compound’s reactivity and biological activity?

  • Methodology : Computational studies (e.g., DFT calculations) can predict electron density distribution. For instance, notes that electron-withdrawing groups (e.g., 3-bromophenyl in ) enhance electrophilic character, affecting nucleophilic substitution reactions. Biological assays (e.g., antimicrobial testing) paired with Hammett σ constants reveal structure-activity relationships .

Q. What strategies resolve contradictions in reported melting points or spectral data across synthetic batches?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Differentiate polymorphs or solvates (e.g., monohydrate vs. anhydrous forms in ).
  • HPLC-PDA : Detect trace impurities (e.g., unreacted thiourea) that may alter melting points .
  • Reproducibility : Standardize solvent evaporation rates and recrystallization protocols (e.g., uses ethanol recrystallization twice) .

Q. How can computational docking studies predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Protein Preparation : Use tools like AutoDock Vina to model binding pockets (e.g., bacterial dihydrofolate reductase).
  • Ligand Parameterization : Assign partial charges to the thioxo group, which may form hydrogen bonds with active-site residues.
  • Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays (e.g., ’s antimicrobial studies) .

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